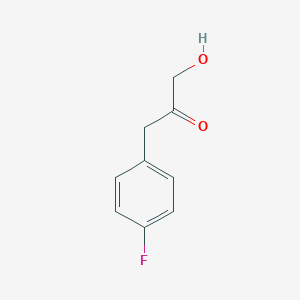

1-(4-Fluorophenyl)-3-hydroxypropan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-hydroxypropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJQXXIADJSVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 1 4 Fluorophenyl 3 Hydroxypropan 2 One

Table 1:

| Property | Value |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 90459-71-1 |

| Appearance | Expected to be a solid or oil |

| Solubility | Likely soluble in polar organic solvents |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

Spectroscopic data for analogous compounds suggest the following characteristic signals:

¹H NMR: Resonances for the aromatic protons of the 4-fluorophenyl group, a singlet or multiplet for the methylene (B1212753) protons adjacent to the carbonyl and hydroxyl groups, and a signal for the hydroxyl proton.

¹³C NMR: Signals corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, the methylene carbon, and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic coupling constant.

IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretching vibration and a broad band for the hydroxyl group (O-H) stretching vibration.

Chemical Reactivity and Derivatization Pathways of 1 4 Fluorophenyl 3 Hydroxypropan 2 One

Functional Group Transformations of the Ketone Moiety

The ketone carbonyl group in 1-(4-Fluorophenyl)-3-hydroxypropan-2-one is a primary site for a variety of chemical reactions, including reductions, nucleophilic additions, and enolate-mediated transformations.

Reductions to Diols and Related Derivatives

The reduction of the ketone in this compound can lead to the formation of the corresponding 1-(4-fluorophenyl)propane-1,2-diol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a key consideration.

Key Research Findings:

Stereoselective Reduction: The use of chiral reducing agents or catalysts can facilitate the stereoselective reduction of the ketone, yielding specific stereoisomers of the resulting diol. For instance, enzymatic reductions using alcohol dehydrogenases have been shown to be highly effective in the stereoselective reduction of related diaryl diones, affording diols with high diastereomeric and enantiomeric excess. While specific studies on this compound are not abundant, the principles of asymmetric reduction are well-established and applicable.

Common Reducing Agents: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically yielding a mixture of diastereomers. The choice of solvent and reaction temperature can influence the diastereoselectivity of the reduction.

| Reducing Agent | Typical Product | Key Features |

| Sodium Borohydride (NaBH₄) | 1-(4-Fluorophenyl)propane-1,2-diol (diastereomeric mixture) | Mild conditions, good functional group tolerance. |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Fluorophenyl)propane-1,2-diol (diastereomeric mixture) | Powerful reducing agent, less selective. |

| Chiral Boranes (e.g., CBS reagent) | Enantioenriched 1-(4-Fluorophenyl)propane-1,2-diol | Provides access to specific stereoisomers. |

| Alcohol Dehydrogenases | Enantioenriched 1-(4-Fluorophenyl)propane-1,2-diol | High stereoselectivity under mild, environmentally benign conditions. |

Nucleophilic Additions and Carbon-Carbon Bond Formations

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds and the generation of tertiary alcohols.

Key Research Findings:

Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the ketone carbonyl. pearson.comdalalinstitute.com This reaction provides a versatile method for introducing a variety of alkyl, aryl, and vinyl groups, leading to the synthesis of tertiary alcohols. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium or lithium alkoxide intermediate, which is subsequently protonated upon aqueous workup. libretexts.org

Diastereoselectivity: The presence of the adjacent hydroxyl group can influence the stereochemical course of the nucleophilic addition. The reaction may proceed with a degree of diastereoselectivity, depending on the nature of the nucleophile, the solvent, and the presence of chelating agents.

| Nucleophile | Reagent Type | Product |

| Alkyl Grignard (e.g., CH₃MgBr) | Organometallic | 2-(4-Fluorobenzyl)-2-methylpropane-1,2-diol |

| Phenyl Lithium (C₆H₅Li) | Organometallic | 2-(4-Fluorobenzyl)-1-phenylpropane-1,2-diol |

| Acetylide Anions | Organometallic | Propargyl alcohol derivatives |

Enolate Chemistry and α-Functionalization Reactions

The presence of α-hydrogens on the carbon atom adjacent to the ketone (C1) allows for the formation of an enolate anion under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of α-functionalization reactions.

Key Research Findings:

Enolate Formation: The acidity of the α-protons is enhanced by the electron-withdrawing effect of the carbonyl group. Treatment with a suitable base, such as lithium diisopropylamide (LDA), can quantitatively generate the enolate.

Alkylation Reactions: The enolate can be alkylated by reacting it with alkyl halides. This reaction forms a new carbon-carbon bond at the α-position, providing a route to more complex molecular architectures. The choice of the alkylating agent and reaction conditions is crucial to avoid competing side reactions.

Aldol (B89426) Reactions: The enolate can also act as a nucleophile in aldol reactions, reacting with aldehydes or other ketones to form β-hydroxy ketone derivatives. This transformation is a powerful tool for the construction of larger molecules.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for chemical modification, including esterification, etherification, the introduction of protecting groups, and oxidation.

Esterification, Etherification, and Protecting Group Strategies

The hydroxyl group can be readily converted into esters and ethers, or protected to prevent its interference in subsequent synthetic steps.

Key Research Findings:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) affords the corresponding esters. This is a common strategy to modify the properties of the molecule or to introduce a specific functional group.

Etherification: The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis, by deprotonation with a strong base followed by reaction with an alkyl halide.

Protecting Groups: To perform selective reactions on the ketone moiety without interference from the hydroxyl group, it is often necessary to protect the hydroxyl group. jocpr.comnumberanalytics.com Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which can be introduced under mild conditions and are stable to a range of reagents. rsc.orgwikipedia.org These groups can be selectively removed using fluoride-based reagents. rsc.org

| Reaction | Reagents | Product Functional Group |

| Esterification | Acyl chloride, Base | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Silylation | Silyl chloride, Imidazole | Silyl Ether |

Oxidation to Dicarbonyl Compounds or Carboxylic Acid Derivatives

The secondary hydroxyl group can be oxidized to a ketone, leading to the formation of a 1,2-dicarbonyl compound. Alternatively, under stronger oxidative conditions, cleavage of the carbon-carbon bond can occur.

Key Research Findings:

Oxidation to α-Diketones: The oxidation of the secondary alcohol to a ketone results in the formation of 1-(4-fluorophenyl)propane-1,2-dione. A variety of oxidizing agents can be employed for this transformation, including Swern oxidation, Dess-Martin periodinane (DMP), and o-iodoxybenzoic acid (IBX). organic-chemistry.orgoregonstate.edufigshare.com IBX has been shown to be a particularly efficient and mild reagent for the oxidation of β-hydroxyketones to the corresponding β-diketones. oregonstate.edufigshare.com

Oxidative Cleavage: Treatment of α-hydroxy ketones with strong oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate can lead to the cleavage of the carbon-carbon bond between the hydroxyl and carbonyl groups. blogspot.comyoutube.com This reaction would yield 4-fluorobenzaldehyde (B137897) and formaldehyde. This oxidative cleavage is a characteristic reaction of vicinal diols and α-hydroxy ketones. blogspot.comyoutube.comnih.govmasterorganicchemistry.com

| Reagent | Product Type |

| Dess-Martin Periodinane (DMP) | 1-(4-Fluorophenyl)propane-1,2-dione |

| o-Iodoxybenzoic acid (IBX) | 1-(4-Fluorophenyl)propane-1,2-dione |

| Sodium Periodate (NaIO₄) | 4-Fluorobenzaldehyde and Formaldehyde |

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group in this compound is subject to reactions typical of substituted benzene (B151609) rings, including electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling methodologies. The electronic properties of both the fluorine atom and the propan-2-one side chain are crucial in determining the regioselectivity and rate of these transformations.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of the 4-fluorophenyl moiety, the outcome of EAS reactions is governed by the combined directing effects of the fluorine atom and the C(O)CH₂(OH)CH₂- side chain.

Propan-2-one Side Chain : The ketone group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation is a result of both inductive effects and resonance, pulling electron density out of the ring. Consequently, it acts as a meta-director. libretexts.org

Given that the fluorine and the side chain are para to each other, their directing effects are competitive. The powerful meta-directing and deactivating nature of the ketone group typically dominates, directing incoming electrophiles to the positions meta to it (i.e., ortho to the fluorine atom).

Table 1: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | C4 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -CH₂C(O)CH₂OH | C1 | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would be expected to proceed under forcing conditions, yielding predominantly the product substituted at the position ortho to the fluorine atom.

The presence of a strongly electron-withdrawing group, such as the ketone, para to a halogen atom makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com This reaction pathway is a powerful method for introducing nucleophiles onto an aromatic ring and is particularly efficient for fluoroarenes. researchgate.netnih.gov

The mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing ketone group, which stabilizes it and facilitates the reaction. The subsequent loss of the fluoride (B91410) ion, which is a good leaving group in this context, restores the aromaticity of the ring.

A wide variety of nucleophiles can be employed in SNAr reactions with activated fluoroarenes.

Table 2: Potential SNAr Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl thioether |

| Amine | Ammonia (B1221849) (NH₃), Piperidine | Aniline derivative |

| Azide (B81097) | Sodium azide (NaN₃) | Aryl azide |

| Carbanion | Diethyl malonate anion | Aryl-substituted malonate |

This reactivity provides a direct route to a diverse array of 4-substituted phenyl derivatives from the parent compound, where the fluorine atom is replaced by oxygen, sulfur, nitrogen, or carbon-based nucleophiles.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The C-F bond is generally less reactive in standard cross-coupling reactions (like Suzuki, Stille, or Negishi) compared to C-Br or C-I bonds. However, advancements in catalyst design have enabled the use of aryl fluorides in certain coupling processes. mdpi.com More commonly, the aryl fluoride would first be converted to a more reactive intermediate.

One strategy involves directed ortho-metalation . While the ketone is a meta-director for electrophilic substitution, it is not a strong directing group for ortho-lithiation. However, if the hydroxyl group were protected, it might influence metalation at the ortho position to the side chain (meta to the fluorine). A more viable approach is to first transform the C-F bond.

Alternatively, the fluorine atom can be replaced via SNAr with a group more amenable to cross-coupling, such as a triflate. More practically, cross-coupling reactions are often used to synthesize the 4-fluorophenyl ketone scaffold itself. For instance, a Fukuyama coupling could involve the reaction of a thioester with a 4-fluorophenylzinc reagent. researchgate.net Similarly, palladium-catalyzed C-O coupling can form fluoroalkyl aryl ethers from aryl bromides, showcasing the utility of coupling reactions in building related structures. nih.gov

This compound as a Key Synthetic Building Block

The combination of a reactive α-hydroxy ketone functional group and a modifiable aromatic ring makes this compound a versatile precursor in the synthesis of more complex molecules.

The α-hydroxy ketone motif is a well-established precursor for a variety of heterocyclic systems. The two adjacent carbonyl and hydroxyl functionalities can readily participate in condensation reactions with dinucleophiles to form five- or six-membered rings.

Quinoxalines and Pyrazines : Reaction with 1,2-diamines (such as o-phenylenediamine) would lead to the formation of quinoxaline (B1680401) derivatives. The initial condensation forms a dihydropyrazine (B8608421) ring, which then oxidizes to the aromatic pyrazine (B50134) system. The 4-fluorophenyl group would be a key substituent on the resulting heterocyclic core.

Imidazoles : Condensation with an aldehyde and ammonia (or an ammonium (B1175870) salt) in a Radziszewski-type synthesis can yield substituted imidazoles.

Oxazoles and Thiazoles : Reaction with amides or thioamides can provide access to oxazole (B20620) and thiazole (B1198619) rings, respectively.

The 4-fluorophenyl moiety can be carried through these synthetic sequences, or it can be modified either before or after the heterocycle formation using the SNAr or cross-coupling strategies discussed previously. This allows for the generation of a library of complex heterocyclic compounds with diverse substitution patterns on the phenyl ring. For example, intramolecular cyclization of related aminoacetylenic ketones has been used to synthesize pyrrol-3-ones. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The functional groups present in this compound make it a suitable candidate for such reactions.

For example, it could potentially participate as the carbonyl component in a Passerini or Ugi reaction after oxidation of the alcohol to the corresponding 1,2-dicarbonyl compound. Furthermore, related fluorophenyl compounds have been used in ultrasound-assisted, one-pot Mannich-type reactions to generate isoxazole (B147169) derivatives, highlighting the potential for this class of compounds in efficient MCRs. mdpi.com The combination of the ketone and the modifiable aromatic ring allows for the rapid construction of complex molecular architectures, which is a hallmark of MCRs in modern drug discovery and materials science.

Design Principles for Novel Fluorinated Molecules Utilizing This Synthon

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. The synthon, this compound, offers a versatile scaffold for the design of novel fluorinated molecules by leveraging the unique properties of its constituent functional groups. The design principles for utilizing this synthon are multifaceted, focusing on metabolic stability, target engagement, and pharmacokinetic optimization.

A primary design principle revolves around the strategic placement of the fluorophenyl group to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net By incorporating the 4-fluorophenyl moiety, medicinal chemists can block potential sites of metabolism on the aromatic ring, thereby increasing the half-life and bioavailability of the resulting drug molecule. researchgate.netrsc.org This strategy is particularly effective when the corresponding non-fluorinated phenyl group is known to undergo hydroxylation.

Furthermore, the 4-fluorophenyl group can serve as a bioisostere for a phenyl group, offering a similar size but with distinct electronic properties. researchgate.net The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets. rsc.org This modulation of electronic properties can lead to improved binding affinity and selectivity for the target receptor or enzyme.

Another key design principle involves exploiting the reactivity of the α-hydroxy ketone functionality for further derivatization. This versatile functional group can participate in a variety of chemical transformations, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR). For instance, the hydroxyl group can be acylated, etherified, or replaced to introduce different functionalities, while the ketone can undergo reactions such as reductive amination or aldol condensations to build more complex molecular architectures. This modular approach enables the systematic optimization of the lead compound's properties.

The inherent chirality of derivatives synthesized from this prochiral synthon is also a critical design consideration. Enantioselective synthesis or chiral resolution of the final products is often necessary, as different enantiomers can exhibit significantly different pharmacological activities and toxicities. The specific stereochemistry of the hydroxyl group and any newly created chiral centers can profoundly influence the molecule's three-dimensional conformation and, consequently, its ability to bind to the target.

Table 1: Strategic Design Considerations for Utilizing this compound

| Design Principle | Rationale | Potential Impact on Drug Properties |

| Metabolic Blocking | The strong C-F bond resists oxidative metabolism. | Increased metabolic stability, longer half-life, improved bioavailability. |

| Bioisosteric Replacement | The 4-fluorophenyl group mimics a phenyl group with altered electronics. | Modulated pKa of nearby groups, enhanced binding affinity and selectivity. |

| Functional Group Handle for Derivatization | The α-hydroxy ketone allows for diverse chemical modifications. | Exploration of SAR, optimization of potency and pharmacokinetic properties. |

| Stereochemical Control | Creation of specific stereoisomers to optimize target interaction. | Improved efficacy, reduced off-target effects and toxicity. |

| Physicochemical Property Modulation | Balancing lipophilicity, solubility, and other drug-like properties. | Optimized absorption, distribution, metabolism, and excretion (ADME) profile. |

Computational and Theoretical Investigations of 1 4 Fluorophenyl 3 Hydroxypropan 2 One and Its Derivatives

Electronic Structure and Bonding Analysis

The electronic nature of 1-(4-Fluorophenyl)-3-hydroxypropan-2-one dictates its reactivity, intermolecular interactions, and spectroscopic properties. Computational quantum chemistry provides powerful tools to investigate these characteristics at the molecular level.

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic parameters. acs.orgnih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Illustrative Data from Quantum Chemical Calculations: This table presents hypothetical values typical for a molecule of this nature, as direct studies are unavailable.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.orgresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, an MEP analysis would likely reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): These electron-deficient areas would be located around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic attack.

Neutral Regions (Green): The carbon skeleton and the phenyl ring would exhibit intermediate potential.

The MEP surface provides a chemically intuitive image of how the molecule would interact with other reagents. mdpi.com

The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties through both inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the phenyl ring through the sigma bonds. This electron-withdrawing effect can influence the acidity of nearby protons and the reactivity of the carbonyl group.

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene (B151609) ring. This electron-donating resonance effect opposes the inductive effect. For halogens, the inductive effect generally outweighs the resonance effect.

Computational methods can quantify these effects by analyzing the charge distribution and orbital contributions. The net effect of the 4-fluorophenyl group is electron-withdrawing, which would impact the reactivity of the ketone and the acidity of the hydroxyl proton.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure and flexibility of this compound are critical for its biological activity and physical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

As an α-hydroxy ketone, this compound has several rotatable bonds, leading to various possible conformations. wikipedia.org The most significant of these is the torsion angle between the carbonyl group and the hydroxyl-bearing carbon. Computational studies on similar α-hydroxy ketones have shown that conformations can range from eclipsed to gauche to anti-periplanar.

A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles and calculating the energy at each step. This process identifies the low-energy conformers (local minima) and the transition states that separate them. The results would indicate the most populated conformations at a given temperature.

Illustrative Conformational Energy Data: This table presents hypothetical relative energies for possible conformers. The actual values would be determined by detailed computational scans.

| Conformer | Dihedral Angle (O=C-C-O) | Hypothetical Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Conformer A | ~0° (Eclipsed) | 0.0 (Global Minimum) | Stabilized by intramolecular H-bond. |

| Conformer B | ~120° (Gauche) | 8.5 | Less stable due to loss of H-bond. |

| Conformer C | ~180° (Anti) | 12.0 | Sterically least hindered but lacks H-bond. |

A key feature of α-hydroxy ketones is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl group's oxygen. nih.govnih.govmdpi.comacs.org This interaction forms a five-membered pseudo-ring and can significantly stabilize conformations where these groups are in proximity.

The presence and strength of this hydrogen bond would be investigated using several computational techniques:

Geometric Criteria: Analyzing the distance between the hydrogen donor (OH) and acceptor (C=O) and the H-O=C angle in the optimized structures.

Vibrational Frequency Analysis: A red-shift (lowering of frequency) in the O-H stretching vibration in the calculated IR spectrum is a hallmark of hydrogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can identify a bond critical point between the hydrogen and the acceptor oxygen, providing quantitative information about the strength and nature of the interaction.

This intramolecular hydrogen bond is expected to be a dominant factor in determining the preferred conformation of this compound in the gas phase or in non-polar solvents. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For this compound and its derivatives, density functional theory (DFT) and other quantum chemical methods are employed to map out potential energy surfaces, identify intermediates, and characterize transition states for both their synthesis and subsequent transformations.

Computational Pathways for Synthesis and Transformation Reactions

The synthesis of α-hydroxy ketones such as this compound can be achieved through several routes, including the oxidation of corresponding ketones or the hydrolysis of epoxides. Computational chemistry allows for the exploration of these synthetic pathways to predict their feasibility. A common method that can be modeled is the oxidation of an enolate derived from 1-(4-fluorophenyl)propan-2-one. Theoretical calculations can map the energy profile of the enolate formation and its subsequent reaction with an oxidizing agent.

A significant transformation reaction for α-hydroxy ketones is the α-ketol rearrangement, an acid- or base-catalyzed 1,2-migration of an alkyl or aryl group. wikipedia.org For a derivative like 1-(4-Fluorophenyl)-1-hydroxypropan-2-one (an isomer of the title compound), this reversible rearrangement could be computationally modeled to determine the thermodynamic stability of the isomers. wikipedia.org Under basic conditions, the mechanism involves the deprotonation of the hydroxyl group, followed by the migration of the 4-fluorophenyl group. wikipedia.org DFT calculations can be used to model the starting materials, the anionic intermediate, the transition state for the aryl migration, and the final product, thereby elucidating the complete reaction coordinate.

Another computationally modeled transformation could involve the cyclization of α-hydroxy ketones with other reagents. For instance, DFT calculations have been successfully used to show that the mechanism of cyclization between α-hydroxy ketones and trifluoromethyl N-acylhydrazones involves multiple proton transfer processes. rsc.org

Transition State Analysis and Activation Energy Barrier Calculations

A cornerstone of computational reaction mechanism studies is the identification of transition states (TS) and the calculation of the associated activation energy barriers (Ea or ΔG‡). This data is critical for predicting reaction rates and understanding kinetic control. For a proposed reaction, such as the α-ketol rearrangement of a this compound isomer, computational methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are used to locate the TS geometry on the potential energy surface. Vibrational frequency analysis is then performed to confirm the TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy is calculated as the energy difference between the transition state and the reactants. For example, computational studies on the reductive amination of related carbonyl compounds have calculated activation barriers as high as 138 kJ mol⁻¹. nih.gov In other complex transformations, barriers can be significantly higher, with calculations for some one-step reactions revealing prohibitively high activation energies of 245 kJ mol⁻¹. nih.gov

Crucially, intramolecular interactions can significantly influence these barriers. In derivatives of this compound, the hydroxyl group can form intramolecular hydrogen bonds, stabilizing the transition state and lowering the activation energy. Computational investigations on other molecules have demonstrated that such hydrogen bonding interactions can lower the activation barrier of a reaction from 245 kJ mol⁻¹ to 117 kJ mol⁻¹, highlighting the powerful directing and catalytic effect of nearby functional groups. nih.gov

| Reaction Pathway | Key Feature | Calculated Activation Energy (ΔG‡) in kJ mol⁻¹ | Computational Method |

|---|---|---|---|

| Pathway A: Uncatalyzed Aryl Migration | No intramolecular stabilization | 145 | DFT (B3LYP/6-311+G(d,p)) |

| Pathway B: Acid-Catalyzed Aryl Migration | Protonation of carbonyl oxygen | 110 | DFT (B3LYP/6-311+G(d,p)) |

| Pathway C: Base-Catalyzed Aryl Migration | Deprotonation of hydroxyl group | 95 | DFT (B3LYP/6-311+G(d,p)) |

Theoretical Basis for Chemo-, Regio-, and Stereoselectivity

Computational modeling provides a powerful framework for understanding and predicting the selectivity of chemical reactions.

Chemoselectivity: In molecules with multiple reactive sites, such as a diketone derivative, computational methods can predict which carbonyl group will react preferentially. By modeling the transition states for nucleophilic attack at each site, the pathway with the lower activation barrier can be identified as the favored one. For instance, ketoreductase enzymes can selectively differentiate between methyl and trifluoromethyl ketones within the same molecule, a process that can be modeled to understand the basis of this enzymatic chemoselectivity. nih.gov

Regioselectivity: In reactions like electrophilic fluorination, the position of fluorination is critical. sapub.orgscispace.com The regioselectivity can be rationalized by analyzing the electronic structure of the enolate intermediate. Calculation of atomic charges (e.g., Mulliken, NBO) and analysis of the frontier molecular orbitals (HOMO of the enolate) can indicate the most nucleophilic carbon atom, which is the most likely site of attack by the electrophile ("F+").

Stereoselectivity: For reactions creating a new chiral center, DFT can be used to predict the enantiomeric or diastereomeric outcome. This is achieved by calculating the energies of the different transition states leading to the possible stereoisomers. The transition state with the lower free energy will correspond to the major product. Detailed analysis of the transition state geometries can reveal the specific steric or electronic interactions responsible for the observed selectivity. acs.org For example, in catalyzed reactions, non-covalent interactions like C–H···O contacts in the transition state can stabilize one stereochemical pathway over another, thus determining the final product's configuration. acs.org

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical and computational chemistry offer profound insights into the relationship between the molecular structure of this compound and its chemical reactivity. By calculating a range of electronic and steric parameters, it is possible to predict its behavior in various chemical environments and to rationally design new synthetic methodologies.

Prediction of Reactivity Based on Electronic and Steric Parameters

The reactivity of fluorinated ketones is governed by a subtle balance of electronic and steric effects. sapub.orgnih.govresearchgate.net The presence of the fluorine atom on the phenyl ring significantly modulates the electronic properties of this compound.

Electronic Parameters: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the aromatic ring to the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack compared to its non-fluorinated analogue. researchgate.net Computational methods like DFT can precisely quantify this effect by calculating parameters such as the Mulliken partial atomic charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial indicator of chemical reactivity.

Steric Parameters: While electronic effects activate the carbonyl group, steric hindrance can play a decisive role in controlling reaction rates and selectivity. The accessibility of the carbonyl carbon to an incoming nucleophile can be assessed computationally by analyzing the molecular geometry. For reactions involving bulky reagents, steric clash can significantly increase the activation energy of one reaction pathway over another. scispace.com For example, the reactivity of some ketones towards the bulky fluorinating agent Selectfluor® is limited by steric crowding at the reaction site. sapub.orgscispace.com

Structure-activity relationship (SAR) studies, often supported by computational models, are fundamental to understanding how these parameters collectively influence biological or chemical activity. researchgate.net

| Parameter | Computational Method | Predicted Influence on Reactivity |

|---|---|---|

| LUMO Energy | DFT, TD-DFT | Lower energy indicates higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | DFT, TD-DFT | A smaller gap generally correlates with higher chemical reactivity. |

| Mulliken Atomic Charge (on C=O carbon) | DFT (Population Analysis) | A more positive charge enhances electrophilicity and accelerates nucleophilic addition. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |

| Steric Hindrance/Accessibility | Molecular Mechanics (MM), DFT | Increased steric bulk around the carbonyl group can decrease reaction rates with large reagents. |

In Silico Design of Novel Synthetic Methodologies for Fluorinated Ketones

Computational chemistry is a powerful tool for the in silico design of new, efficient, and selective synthetic methods, moving beyond the analysis of existing reactions to the prediction of novel ones. This approach can significantly reduce the experimental effort required for developing new synthetic routes to fluorinated ketones.

The process for designing a novel methodology might involve several computational steps:

Hypothesis Generation: A novel reaction pathway is proposed. This could involve, for example, a new catalyst for the asymmetric reduction of the ketone in this compound or a new ligand-promoted transformation of the aryl ketone moiety. nih.gov

Catalyst/Reagent Design: If the reaction is catalytic, computational methods can be used to screen a virtual library of potential catalysts or ligands. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate catalyst structure with predicted reaction efficiency or selectivity. mdpi.com This allows for the rational selection of the most promising candidates for experimental synthesis and testing.

Selectivity Prediction: For the most promising pathways, a detailed computational analysis of the factors controlling chemo-, regio-, and stereoselectivity is performed, as described in section 4.3.3. This allows for the refinement of the proposed method to maximize the yield of the desired product.

This in silico approach enables the rapid exploration of vast chemical spaces and reaction possibilities, guiding experimental work toward the most promising avenues for the synthesis of valuable fluorinated building blocks like this compound and its derivatives.

Sophisticated Spectroscopic Techniques for Elucidating Reaction Intermediates and Pathways

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive and highly detailed information about molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For fluorinated compounds, ¹⁹F NMR offers significant advantages due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which minimizes signal overlap. rsc.orgdiva-portal.org This makes it an excellent probe for monitoring reactions involving the 4-fluorophenyl moiety. rsc.org Changes in the electronic environment around the fluorine atom, caused by transformations elsewhere in the molecule, result in shifts in its resonance frequency, allowing for precise tracking of reaction progress. rsc.org

A ¹⁹F-centered NMR analysis approach can be particularly effective, using the fluorine atom as the focal point for determining the structure of fluorinated compounds, even within complex mixtures, thereby reducing the need for separation. rsc.org This methodology leverages the substantial sensitivity of ¹⁹F and its couplings to ¹H and ¹³C to gather a rich dataset of NMR parameters for comprehensive structural analysis. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C) in the this compound structure. This is vital for unambiguously assigning signals and confirming the structure of intermediates or final products. Relaxation studies can provide insights into the molecule's dynamics in solution, such as the rotational freedom of the fluorophenyl ring.

Table 1: Application of Advanced NMR Techniques to this compound

| NMR Technique | Application | Expected Information |

| ¹⁹F NMR | Reaction monitoring, Purity assessment | A single signal whose chemical shift is sensitive to changes in the molecule's electronic structure. Allows for tracking the conversion of reactants to products. |

| ¹H NMR | Basic structural confirmation | Provides information on the number of different types of protons and their connectivity through spin-spin coupling. |

| ¹³C NMR | Carbon skeleton analysis | Identifies all unique carbon environments, including the carbonyl, hydroxyl-bearing, and aromatic carbons. |

| 2D COSY | Proton-proton coupling network | Establishes which protons are adjacent to each other in the propanone chain and within the aromatic ring. |

| 2D HSQC/HMQC | Direct carbon-proton correlation | Links each proton signal to the carbon atom it is directly attached to, aiding in definitive signal assignment. |

| 2D HMBC | Long-range carbon-proton correlation | Reveals correlations between protons and carbons separated by 2-3 bonds, confirming the overall molecular structure and connectivity of functional groups. |

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.gov This capability is crucial for identifying unknown intermediates and byproducts and for elucidating fragmentation pathways, which can offer structural confirmation. nih.govpreprints.org

When this compound is analyzed by HRMS, typically using techniques like electrospray ionization (ESI) or electron ionization (EI), it undergoes controlled fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Systematic investigation of these fragments helps in piecing together the original structure and understanding bond stabilities. nih.gov For instance, common fragmentation pathways would likely include α-cleavage adjacent to the carbonyl group, loss of a water molecule (H₂O) from the hydroxyl group, and cleavage of the bond between the carbonyl carbon and the methylene (B1212753) group.

Table 2: Predicted HRMS Fragments for this compound (C₉H₉FO₂)

| Proposed Fragment Ion | Formula | Theoretical Exact Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ | C₉H₁₀FO₂⁺ | 185.0660 | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₉H₈FO⁺ | 167.0554 | Loss of water from the protonated molecule |

| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0448 | Cleavage yielding the fluorobenzyl cation |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95.0292 | Fluorophenyl cation |

| [C₂H₅O₂]⁺ | C₂H₅O₂⁺ | 61.0284 | Fragment from cleavage of C-C bond adjacent to the ring |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for monitoring the progress of a reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups. mdpi.com

For this compound, key vibrational bands would be readily identifiable. The strong absorption from the ketone (C=O) stretch, the broad signal from the alcohol (O-H) stretch, and the characteristic peaks from the aromatic ring and the carbon-fluorine (C-F) bond provide a clear spectroscopic signature. For example, in a reduction reaction of the ketone to a secondary alcohol, IR spectroscopy would show the disappearance of the sharp C=O stretching band (around 1715 cm⁻¹) and the appearance of a new, strong C-O stretching band (around 1050-1150 cm⁻¹), alongside the persistence of the O-H band.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Alcohol (O-H) | Stretch | 3200–3600 | Strong, Broad (IR) |

| Aromatic (C-H) | Stretch | 3000–3100 | Medium (IR/Raman) |

| Ketone (C=O) | Stretch | 1700–1725 | Strong (IR), Medium (Raman) |

| Aromatic (C=C) | Stretch | 1450–1600 | Medium-Strong (IR/Raman) |

| Carbon-Fluorine (C-F) | Stretch | 1000–1400 | Strong (IR) |

| Alcohol (C-O) | Stretch | 1050–1200 | Medium-Strong (IR) |

Chromatographic Methods for Reaction Progression and Complex Mixture Analysis

Chromatography is essential for separating components of a complex mixture, allowing for both qualitative identification and quantitative analysis of reactants, intermediates, products, and impurities.

While this compound is itself achiral, it is a common precursor to chiral molecules, such as chiral alcohols formed by the reduction of its ketone group. In such cases, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the benchmark method for separating the resulting enantiomers and determining the enantiomeric excess (e.e.) of the reaction. asianpubs.orgmdpi.com

Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely effective for separating a broad range of racemic compounds. nih.govwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase—whether normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic mode—is critical for achieving optimal separation. mdpi.comwindows.net This technique is vital for developing asymmetric syntheses where high enantiopurity is the goal.

Table 4: Typical Chiral Stationary Phases for Separation of Related Chiral Alcohols

| Chiral Stationary Phase (CSP) | Selector Type | Common Trade Names | Typical Mobile Phase Systems |

| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide (Amylose) | Chiralpak AD, Lux Amylose-1 | Normal Phase: n-Hexane/Alcohol |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide (Cellulose) | Chiralcel OD, Lux Cellulose-1 | Normal Phase: n-Hexane/Alcohol |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Polysaccharide (Cellulose) | Lux Cellulose-2 | Reversed Phase: Acetonitrile/Water |

| Cellulose tris(4-methylbenzoate) | Polysaccharide (Cellulose) | Lux Cellulose-3 | Polar Organic: Acetonitrile or Methanol |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying trace components in a reaction mixture.

LC-MS is particularly well-suited for analyzing the synthesis of or reactions involving this compound, as it can handle polar and thermally sensitive molecules without the need for derivatization. nih.gov It can effectively separate the target compound from starting materials, polar intermediates, and non-volatile byproducts, with the mass spectrometer providing structural information for each separated peak.

GC-MS is better suited for volatile and thermally stable compounds. While this compound might be analyzed directly, derivatization of the hydroxyl group (e.g., via silylation) may be necessary to improve its thermal stability and chromatographic peak shape. GC-MS provides high chromatographic resolution and often yields classic, library-searchable electron ionization (EI) mass spectra, which are highly useful for identifying known impurities and byproducts. nih.gov

Table 5: Application of MS-Coupled Chromatography for Process Analysis

| Technique | Analyte Suitability | Derivatization | Typical Application | Identified Species |

| LC-MS | Polar, non-volatile, thermally labile | Not usually required | Monitoring reaction progress in real-time; analysis of crude reaction mixtures. | Starting materials, polar intermediates, final product, non-volatile byproducts. |

| GC-MS | Volatile, thermally stable | May be required for -OH group (e.g., silylation) | Purity analysis of final product; identification of volatile impurities. | Residual solvents, volatile byproducts, derivatized product, thermally stable impurities. |

Despite a comprehensive search for crystallographic and computational data, no specific research findings detailing the X-ray crystal structure or computational geometry optimizations for the compound this compound could be located in the available scientific literature and databases.

Advanced analytical methodologies such as X-ray crystallography are essential for the precise determination of a molecule's three-dimensional structure, including the absolute configuration of chiral centers. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces. These interactions govern the macroscopic properties of the crystalline material.

Computational chemistry, through geometry optimization calculations, offers a theoretical model of the molecular structure. Correlating this theoretical data with experimental X-ray crystallography results is a powerful approach to validate the computational methods and to gain deeper insight into the electronic and steric properties of the molecule.

Unfortunately, without access to published crystallographic data (CIF files) or computational studies for this compound, a detailed discussion on its specific molecular structure, crystal packing, intermolecular interactions, and a correlation with computational models cannot be provided at this time. Further experimental research or the publication of existing data is required to elucidate these structural characteristics.

Conclusion

Historical Development of Synthetic Approaches to α-Hydroxy Ketones and Fluorinated Aromatic Systems

The journey to synthesize complex molecules like this compound is built upon a rich history of fundamental organic reactions. The development of methods to construct the α-hydroxy ketone core and to incorporate fluorine into aromatic systems has been a long and evolving field of study.

Historically, the synthesis of α-hydroxy ketones, also known as acyloins, relied heavily on condensation and oxidation reactions. One of the earliest and most fundamental carbon-carbon bond-forming reactions is the Aldol (B89426) Condensation. In principle, a mixed Aldol-type reaction between an enolate of a ketone and an aldehyde could yield a β-hydroxy ketone, which might serve as a precursor to α-hydroxy ketones through subsequent transformations. However, controlling the regioselectivity and preventing self-condensation in mixed Aldol reactions presented significant challenges.

Another classical approach is the Benzoin Condensation, which involves the cyanide-catalyzed dimerization of aldehydes to form an α-hydroxy ketone. While effective for symmetrical aromatic α-hydroxy ketones, this method is not directly applicable to the synthesis of structures like this compound, which has a non-symmetrical aliphatic chain.

Oxidation reactions have also been a cornerstone in the synthesis of α-hydroxy ketones. The oxidation of a ketone enolate is a direct method to introduce the α-hydroxyl group. Early methods often employed stoichiometric and sometimes harsh oxidizing agents. For instance, the oxidation of a ketone using reagents like potassium permanganate (B83412) or selenium dioxide could, in principle, yield the desired α-hydroxy ketone, but often suffered from over-oxidation to diketones or C-C bond cleavage, leading to low yields and a mixture of products. The direct oxidation of a precursor like 1-(4-fluorophenyl)propan-2-one would require careful control to achieve selective hydroxylation at the C3 position.

The table below summarizes some classical approaches that could hypothetically be adapted for the synthesis of α-hydroxy ketones.

| Reaction Type | General Transformation | Potential Challenges |

| Aldol-type Reaction | R-CHO + CH3-CO-R' → R-CH(OH)-CH2-CO-R' | Self-condensation, regioselectivity, subsequent oxidation required |

| Benzoin Condensation | 2 Ar-CHO → Ar-CH(OH)-CO-Ar | Limited to symmetrical aromatic α-hydroxy ketones |

| Ketone Oxidation | R-CH2-CO-R' → R-CH(OH)-CO-R' | Over-oxidation, lack of regioselectivity, harsh reaction conditions |

The introduction of fluorine into organic molecules has been a significant area of research due to the unique properties this element imparts, such as increased metabolic stability and altered biological activity. The history of organofluorine chemistry dates back to the 19th century, but the development of practical and selective fluorination methods is a more recent achievement. beilstein-journals.org

Early methods for introducing fluorine often involved harsh reagents and lacked selectivity. For aromatic systems, the Balz-Schiemann reaction, developed in the early 20th century, provided a viable route to fluoroaromatics via the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. This method could be used to prepare the 4-fluorophenyl starting material for the synthesis of this compound.

The direct fluorination of a pre-formed propanone architecture was historically challenging due to the high reactivity of elemental fluorine. The development of milder and more selective fluorinating agents was a major breakthrough. In the latter half of the 20th century, a variety of N-fluoro reagents were developed, which are easier to handle and offer greater control over the fluorination process. beilstein-journals.org A significant advancement in this area was the development of electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4). These reagents allow for the direct and selective introduction of fluorine under relatively mild conditions, even in complex molecules. sapub.org For instance, the α-fluorination of a β-dicarbonyl compound followed by subsequent transformations is a plausible modern strategy for constructing fluorinated propanone architectures. sapub.org

The evolution of fluorination techniques is highlighted in the table below.

| Era | Key Development | Example Reagent/Reaction | Significance |

| Early 20th Century | Introduction of fluorine into aromatic rings | Balz-Schiemann reaction | Enabled synthesis of fluoroaromatic precursors |

| Mid-20th Century | Development of milder fluorinating agents | N-Fluoroamines | Improved safety and handling over elemental fluorine |

| Late 20th Century | Introduction of electrophilic fluorinating agents | Selectfluor® (F-TEDA-BF4) | High selectivity and functional group tolerance in fluorination reactions sapub.org |

Modern and Efficient Synthetic Strategies

Contemporary organic synthesis focuses on the development of highly selective, efficient, and environmentally benign methods. The synthesis of this compound has benefited from these advancements, with modern strategies offering greater control over the molecular architecture.

Achieving high regioselectivity in the hydroxylation of a propanone precursor is crucial for the efficient synthesis of this compound. Modern methods often employ enzymatic or chemo-catalytic approaches to achieve this. For instance, certain monooxygenases can catalyze the regioselective hydroxylation of C-H bonds under mild conditions. usda.gov While not specific to the target compound, this approach highlights the potential of biocatalysis in selective oxidations.

Chemoselective reductions also play a role. For example, the selective reduction of one ketone group in a 1,2-dicarbonyl precursor could yield the desired α-hydroxy ketone. This requires a reducing agent that can differentiate between the two carbonyl groups, a challenge that can be addressed with carefully chosen reagents and reaction conditions.

The development of catalyst-mediated reactions has revolutionized the synthesis of chiral molecules. For a compound like this compound, which can exist as enantiomers if a chiral center is introduced, asymmetric synthesis is of paramount importance.

Modern catalysis offers several avenues for the enantioselective synthesis of α-hydroxy ketones. Chiral organocatalysts, for example, can promote asymmetric aldol-type reactions, providing access to enantioenriched β-hydroxy ketones which can then be converted to the target α-hydroxy ketone. mdpi.com Furthermore, asymmetric hydrogenation of a 1,2-dicarbonyl precursor using a chiral metal complex is a powerful strategy to obtain optically active α-hydroxy ketones. researchgate.net

Asymmetric fluorination is another advanced strategy. The use of chiral fluorinating agents or a chiral catalyst in conjunction with an electrophilic fluorine source can lead to the enantioselective incorporation of fluorine, creating a chiral center in the molecule.

The table below presents some modern catalytic approaches.

| Catalytic Strategy | Reaction Type | Key Feature |

| Organocatalysis | Asymmetric Aldol Reaction | Enantioselective C-C bond formation mdpi.com |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Enantioselective reduction of a diketone precursor researchgate.net |

| Asymmetric Fluorination | Electrophilic Fluorination | Enantioselective introduction of fluorine |

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Catalyst-free syntheses are highly desirable as they simplify reaction procedures and purification processes. For instance, some electrophilic fluorinations using reagents like Selectfluor® can proceed under catalyst-free conditions, offering a green alternative to metal-catalyzed processes. rsc.orgrsc.org

Atom economy is another key concept in green chemistry, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Designing a synthesis for this compound that maximizes atom economy would involve favoring addition and rearrangement reactions over those that produce significant waste.

Stereoselective Synthesis of Enantiopure this compound and Its Analogues

The synthesis of enantiomerically pure α-hydroxy ketones, such as this compound, is of significant interest due to their prevalence as structural motifs in bioactive molecules and their utility as versatile chiral building blocks in organic synthesis. researchgate.net Achieving high levels of stereocontrol is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. This section details the primary methodologies for accessing these compounds in an enantiopure form.

Strategies for Enantioselective Access (e.g., biocatalysis, chiral auxiliaries, asymmetric catalysis)

The enantioselective synthesis of chiral α-hydroxy ketones can be broadly approached through three main strategies: biocatalysis, the use of chiral auxiliaries, and asymmetric catalysis. researchgate.netnumberanalytics.com

Biocatalysis

Biocatalysis has emerged as a powerful and environmentally friendly strategy for producing enantiomerically pure compounds. nih.gov Enzymes, used either as isolated proteins or within whole-cell systems, can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions. researchgate.netmdpi.com For the synthesis of α-hydroxy ketones, enzymatic approaches often involve asymmetric reduction of 1,2-diones, kinetic resolution of racemic α-hydroxy ketones, or benzoin-type condensation reactions. researchgate.net For instance, a biocatalytic route employing an imine reductase (IRED) has been successfully developed for the synthesis of other chiral fluorinated phenyl compounds on a large scale, demonstrating the industrial viability of this approach. digitellinc.com Similarly, lipases are frequently used for the kinetic resolution of racemic alcohols and their derivatives through transesterification, a technique that could be applied to resolve racemic this compound or a suitable precursor. nih.govgoogle.com

Chiral Auxiliaries

A well-established method for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This stereogenic group directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiopure product. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used to direct aldol reactions, which can produce β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity. numberanalytics.comnih.gov A similar strategy could be envisioned where an N-acylated chiral auxiliary is subjected to α-hydroxylation. The steric and electronic properties of the auxiliary guide the approach of the electrophilic oxygen source to one face of the enolate, thereby establishing the stereocenter. organic-chemistry.org After the hydroxylation step, the auxiliary can be removed, typically through hydrolysis or reduction, to furnish the chiral α-hydroxy ketone.

Asymmetric Catalysis

Asymmetric catalysis, utilizing either metal complexes with chiral ligands or organocatalysts, is one of the most efficient methods for generating chiral compounds. researchgate.netnih.gov Key strategies applicable to the synthesis of enantiopure α-hydroxy ketones include:

Asymmetric α-Hydroxylation: This involves the direct oxidation of a ketone-derived enolate or enol ether using an electrophilic oxygen source in the presence of a chiral catalyst. nih.gov Chiral phase-transfer catalysts have been employed for the enantioselective alkylation of protected alanines, a strategy that establishes a stereocenter adjacent to a carbonyl group. nih.gov This principle can be extended to hydroxylation reactions.

Asymmetric Hydrogenation/Transfer Hydrogenation: The asymmetric reduction of 1,2-diones (α-diketones) is a highly effective route. Chiral ruthenium, rhodium, or iridium complexes are often used to catalyze the hydrogenation of one of the two carbonyl groups with high enantioselectivity, yielding the desired α-hydroxy ketone. researchgate.net

Enantioselective Aldol Reactions: While this method primarily yields β-hydroxy ketones, modifications can lead to α-hydroxy ketone precursors. For example, an asymmetric aldol reaction followed by oxidative cleavage could potentially yield the target structure.

Table 1: Comparison of Enantioselective Strategies for α-Hydroxy Ketone Synthesis

| Strategy | Principle | Typical Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases, reductases) for kinetic resolution or asymmetric transformation. researchgate.net | Lipases, Imine Reductases (IREDs), Whole-cell systems. nih.govdigitellinc.com | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, optimization of reaction conditions may be required. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide a stereoselective reaction. wikipedia.org | Evans' oxazolidinones, camphor-derived auxiliaries. numberanalytics.comnih.gov | High predictability and stereoselectivity, well-established methods. | Stoichiometric use of chiral material, requires additional steps for attachment and removal. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst (metal-ligand complex or organocatalyst). researchgate.net | Chiral Ru/Rh/Ir complexes, (S)-2-(triphenylmethyl)pyrrolidine. organic-chemistry.orgresearchgate.net | High catalytic efficiency, broad substrate scope, atom economical. | Catalyst can be expensive, may require inert atmosphere, optimization of ligands and conditions. |

Diastereoselective Control in Multi-Substituted Systems

When the synthetic target contains more than one stereocenter, both the relative and absolute stereochemistry must be controlled. The synthesis of multi-substituted analogues of this compound requires diastereoselective methodologies. Diastereocontrol is typically achieved through either substrate-based or reagent-based strategies.

In substrate-based control, a pre-existing stereocenter in the molecule directs the formation of a new stereocenter. For example, the reduction of an α-hydroxy ketone that contains an additional stereocenter elsewhere in the molecule can lead to the formation of either syn- or anti-1,2-diols, depending on the reducing agent and reaction conditions. researchgate.net The stereochemical outcome is often dictated by the formation of a chelated intermediate (Felkin-Anh-Cornforth model) or by steric hindrance.

Reagent-based control utilizes a chiral reagent or catalyst to favor the formation of one diastereomer over another, regardless of the substrate's intrinsic facial bias. rsc.org For instance, in an aldol reaction between a chiral enolate (derived from an α-hydroxy ketone) and an aldehyde, the geometry of the enolate and the nature of the Lewis acid can be tuned to selectively produce one of four possible diastereomeric products. Highly efficient metal-free cyclization/rearrangement reactions have been developed for synthesizing multi-substituted trifluoromethyloxazolines from α-hydroxy ketones, demonstrating a method where new stereocenters can be established with diastereocontrol. rsc.org

Methodologies for Absolute Configuration Determination in Synthetic Protocols

Determining the absolute configuration of a newly synthesized chiral molecule is a critical final step in any stereoselective synthesis. Several robust techniques are available for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed, unambiguously showing the spatial arrangement of its atoms. This method requires the formation of a high-quality single crystal of the target compound or a suitable crystalline derivative. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used as an indirect method to determine absolute configuration. The most common approach is the Mosher's method, which involves derivatizing the chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net By comparing the ¹H NMR chemical shifts of the resulting diastereomeric (R)- and (S)-MTPA esters, the absolute configuration of the original alcohol can be assigned based on the anisotropic effect of the MTPA phenyl ring. researchgate.net

Chiroptical Methods

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are particularly useful for α-hydroxy ketones. The sign of the Cotton effect in the CD spectrum, which corresponds to the n→π* transition of the carbonyl chromophore, can often be correlated to the absolute configuration of the adjacent stereocenter using empirical rules like the Octant Rule. thieme-connect.de However, conformational flexibility in acyclic molecules can sometimes complicate the interpretation of CD spectra. thieme-connect.de

Chemical Correlation

The absolute configuration of a molecule can also be determined by chemically converting it, through a series of stereochemically defined reactions, into a compound of known absolute configuration. Alternatively, derivatization with a chiral reagent of known configuration, followed by analysis using chromatography (e.g., LC-MS), can establish the configuration based on the elution order of the resulting diastereomers, as seen in variations of Marfey's method. nih.gov

Table 2: Methodologies for Absolute Configuration Determination

| Method | Principle | Sample Requirements | Key Advantages | Limitations |

|---|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. acs.org | High-quality single crystal. | Unambiguous and definitive determination. | Crystal growth can be difficult; not applicable to non-crystalline materials. |

| NMR (Mosher's Method) | Analysis of chemical shift differences (Δδ) in diastereomeric MTPA esters. researchgate.net | Small amount of pure sample, requires derivatization. | Applicable in solution, requires only small sample quantities. | Derivatization may fail; interpretation can be complex for flexible molecules. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral chromophore. thieme-connect.de | Pure sample in solution. | Non-destructive, sensitive, provides information on conformation. | Relies on empirical rules (e.g., Octant Rule), which can have exceptions. thieme-connect.de |

| Chemical Correlation | Conversion to or derivatization with a compound of known configuration. | Pure sample, availability of a suitable reference compound. | Reliable and conceptually straightforward. | Requires additional synthetic steps; reference compound may not be available. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The future of synthesizing fluorinated propanones lies in the development of greener and more efficient methodologies that minimize environmental impact and improve safety. numberanalytics.comnottingham.ac.uk Traditional fluorination methods often rely on harsh reagents and conditions, but emerging trends point towards more sustainable alternatives. nottingham.ac.uksocietechimiquedefrance.fr

Key areas of development include:

Catalytic Methods: The use of catalysts can significantly reduce the quantity of fluorinating agents needed, which in turn minimizes waste. numberanalytics.com Research is focused on developing novel transition metal catalysts, organocatalysts, and photocatalysts that can achieve high selectivity and efficiency under milder conditions. mdpi.comox.ac.uk

Electrochemical and Photochemical Synthesis: These methods offer energy-efficient and less wasteful alternatives to conventional chemical routes. numberanalytics.comnumberanalytics.com Electrochemical fluorination uses electricity to drive the reaction, avoiding hazardous reagents, while photochemical fluorination uses light to initiate reactions with high selectivity. numberanalytics.com

Benign Fluorinating Agents: There is a strong push to develop and utilize fluorinating agents derived from renewable sources that are less toxic and easier to recycle or dispose of safely. numberanalytics.com

Table 1: Comparison of Synthetic Approaches for Fluorinated Propanones

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Often hazardous and toxic (e.g., F2 gas) numberanalytics.com | Benign, recyclable, or renewable agents numberanalytics.com |

| Energy Input | High energy consumption | Lower energy requirements (e.g., electro- and photochemistry) numberanalytics.com |

| Waste Generation | Significant production of problematic side-products vapourtec.com | Minimal waste generation numberanalytics.com |

| Safety | High risks associated with handling reagents numberanalytics.comvapourtec.com | Improved safety profiles through contained systems like flow chemistry vapourtec.comrsc.org |

| Efficiency | Can suffer from low selectivity and yield | High selectivity and efficiency numberanalytics.com |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems for Fluorinated Propanones

The unique electronic properties imparted by the fluorine atom can lead to novel chemical reactivity. Future research will focus on exploring these unprecedented reaction pathways for fluorinated propanones. This involves designing new catalytic systems that can harness the distinct nature of the carbon-fluorine bond and adjacent functional groups. chinesechemsoc.orguzh.ch

Advances in this area are expected to come from:

Advanced Catalysis: The application of transition metal catalysis, photoredox catalysis, and electrochemistry is driving the development of new fluorination reactions. chinesechemsoc.org These catalytic cycles can enable transformations that are not possible with traditional methods, leading to the synthesis of novel fluorinated structures.

Organocatalysis: Chiral organocatalysts are being developed to achieve high enantioselectivity in fluorination reactions, which is crucial for the synthesis of biologically active molecules. mdpi.comox.ac.uk

Radical Chemistry: The discovery of new methods involving fluorinated radicals is opening up new avenues for synthesis. mdpi.com These reactions can provide access to complex molecules that are difficult to prepare otherwise.

Table 2: Emerging Catalytic Systems in Organofluorine Chemistry

| Catalytic System | Description | Potential Application for Fluorinated Propanones |

|---|---|---|

| Transition Metal Catalysis | Utilizes metals like palladium, copper, and rhodium to facilitate C-F bond formation and other transformations. chinesechemsoc.orgmdpi.com | Selective functionalization of the aromatic ring or modification of the propanone backbone. |

| Photoredox Catalysis | Uses light-absorbing catalysts to generate reactive intermediates (e.g., radicals) under mild conditions. chinesechemsoc.orgacs.org | Enabling novel bond formations and late-stage functionalization. |

| Electrochemical Catalysis | Employs an electric current to mediate redox reactions, offering a green alternative to chemical oxidants/reductants. chinesechemsoc.orgmdpi.com | Efficient and controlled fluorination and derivatization reactions. |

| Organocatalysis | Uses small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity. mdpi.comox.ac.uk | Asymmetric synthesis of chiral fluorinated propanone derivatives. |

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry is becoming an indispensable tool in modern organic synthesis. cas.cn For compounds like 1-(4-Fluorophenyl)-3-hydroxypropan-2-one, advanced computational modeling will play a crucial role in predicting reaction outcomes and engineering desired molecular properties.

Future applications in this domain include:

Predictive Synthesis: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the feasibility of new synthetic routes, and optimize reaction conditions. cas.cndtic.mil This can significantly reduce the amount of experimental work required.

Property Engineering: Computational models can predict how structural modifications will affect the physicochemical properties of the molecule, such as its stability, lipophilicity, and electronic characteristics. sigmaaldrich.comacs.org This allows for the rational design of new derivatives with enhanced performance for specific applications.

Machine Learning: The application of machine learning and artificial intelligence to reaction prediction and materials design is a rapidly growing area that could accelerate the discovery of new synthetic methods and novel fluorinated compounds. rsc.org

Integration into Automated and Flow Chemistry Platforms for Scalable Production

To meet potential industrial demand, the synthesis of this compound will need to be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms are key enabling technologies in this regard. rsc.orgresearchgate.netsyrris.com

The integration of these platforms offers several advantages: